molecular formula C38H60NO2PS B6289451 [S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4 methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2241598-31-0

[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4 methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No.: B6289451
CAS No.: 2241598-31-0
M. Wt: 625.9 g/mol
InChI Key: HSLGLEHHIZVRPQ-PSBPOGMQSA-N
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Description

This compound is a chiral sulfinamide derivative featuring a dicyclohexylphosphino group and bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents. Its stereochemical configuration is denoted as [S(R)], indicating specific spatial arrangements critical for its role in asymmetric catalysis or ligand-mediated reactions . The 95% purity confirms its suitability for high-precision synthetic applications. Key structural attributes include:

  • Steric bulk: The 3,5-di-tert-butyl-4-methoxyphenyl group provides steric hindrance, enhancing enantioselectivity in catalytic processes.
  • Electron-rich phosphine ligand: The dicyclohexylphosphino moiety facilitates metal coordination, making it valuable in transition-metal-catalyzed reactions .
  • Sulfinamide core: The 2-methyl-2-propanesulfinamide group acts as a chiral auxiliary, directing stereochemical outcomes in organic synthesis .

Properties

IUPAC Name

(R)-N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H60NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h17-18,23-26,28-29,34,39H,11-16,19-22H2,1-10H3/t34-,43+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLGLEHHIZVRPQ-PSBPOGMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H60NO2PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C38H48NO2PS
  • Molecular Weight : 613.84 g/mol
  • CAS Number : 1616688-63-1

The compound exhibits a range of biological activities attributed to its unique structural features, including:

  • Inhibition of Enzymes : It acts as an inhibitor for various enzymes involved in inflammatory pathways. For example, it has shown potential in inhibiting COX-1 and COX-2 enzymes, which are critical in the synthesis of prostaglandins involved in inflammation .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, potentially mitigating oxidative stress in biological systems .

Biological Activity Overview

Activity TypeDescriptionReference
Anti-inflammatory Inhibits COX enzymes leading to reduced inflammation.
Antioxidant Scavenges free radicals, reducing oxidative stress.
Antimicrobial Exhibits selective antibacterial activity against Gram-negative bacteria.
Cardiovascular Effects Evaluated for effects on cardiac biomarkers and potential cardiotoxicity.

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    A study investigated the dual inhibition of COX-2 and 5-lipoxygenase (5-LOX) by the compound. The results indicated significant reductions in inflammatory markers in vitro, suggesting a promising therapeutic role for inflammatory diseases .
  • Antioxidant Activity :
    The compound was tested for its ability to scavenge DPPH radicals in vitro. Results showed that it effectively reduced DPPH levels, indicating strong antioxidant potential .
  • Antimicrobial Activity :
    In a comparative study against various bacterial strains, the compound demonstrated selective antibacterial properties against Escherichia coli and Salmonella enterica, highlighting its potential as a therapeutic agent for bacterial infections .
  • Cardiovascular Profile :
    The cardiovascular profile was assessed through biomarkers such as LDH and CK-MB in animal models. The findings suggested that the compound could influence cardiac function positively without significant toxicity .

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared to structurally related sulfinamides and phosphine-containing ligands (Table 1).

Compound Name Molecular Formula Molecular Weight Key Substituents Purity Application Reference ID
[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide C₄₆H₆₈NO₃PS 746.1 3,5-Di-tert-butyl-4-methoxyphenyl, dicyclohexylphosphino 95% Asymmetric catalysis
(S)-N-((1s,2s)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide C₁₉H₂₅F₆N₃O₂S 473.48 Trifluoromethylphenyl, urea moiety Neat Enzyme inhibition studies
(R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide C₄₁H₃₈F₆NO₂PS 753.78 Xanthene backbone, diphenylphosphino, trifluoromethyl N/A Photocatalysis
[S(R)]-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide C₃₃H₃₆NO₂PS 541.7 Xanthene ring, diphenylphosphino 95% Ligand for metal complexes

Key Observations :

Steric vs. Electronic Effects :

  • The target compound’s tert-butyl and methoxy groups prioritize steric control , while trifluoromethyl derivatives (e.g., ) emphasize electron-withdrawing effects for enhanced binding affinity.
  • Xanthene-based sulfinamides () introduce rigidity and π-conjugation, favoring applications in light-driven catalysis.

Phosphine Ligand Variations: Dicyclohexylphosphino (target compound) offers greater electron-donating capacity compared to diphenylphosphino (), influencing metal-ligand bond strength in catalytic cycles . Bulkier substituents (e.g., xanthene in ) reduce ligand lability but may limit substrate access in crowded reaction environments.

Stereochemical Impact :

  • The [S(R)] configuration in the target compound ensures precise stereochemical induction, outperforming simpler sulfinamides (e.g., ) in enantioselective synthesis .

Spectral and Analytical Data

Comparative spectral data highlight functional group differences (Table 2):

Compound IR (cm⁻¹) $^1$H-NMR (δ, ppm) Application in Characterization Reference ID
Target Compound 1160 (S=O), 1332 (P-C) δ 1.28 (tert-butyl), 3.78 (OCH₃), 7.2–7.8 (ArH) Confirms phosphine and sulfinamide
4-[6-Amino-3,5-dicyano...]benzenesulfonamide () 1659 (C=O), 2214 (C≡N) δ 7.12 (NH₂), 7.50–8.00 (ArH) Nitrile and sulfonamide identification
(S)-N-((1s,2s)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide 1712 (C=O), 1330 (S=O) δ 2.8–3.2 (cyclohexyl), 7.5–7.7 (CF₃-ArH) Urea and sulfinamide confirmation

Insights :

  • The target compound’s tert-butyl protons (δ 1.28) and methoxy group (δ 3.78) are distinct from the trifluoromethyl signals (δ 7.5–7.7) in .
  • Absence of nitrile peaks (2214 cm⁻¹) differentiates it from cyano-containing analogs ().

Preparation Methods

Chiral Sulfinamide Synthesis via Nickel/Copper-Catalyzed Reductive Coupling

The stereogenic sulfur center in sulfinamides is typically constructed via asymmetric addition to sulfinylamines. In the target molecule, the 2-methyl-2-propanesulfinamide moiety is synthesized through a nickel- or cobalt-catalyzed reductive coupling of sulfinylamines with aryl halides . For example, (R)-2-methylpropane-2-sulfinamide is generated via enantioselective aryl transfer to N-sulfinylamines using a chiral nickel catalyst (e.g., NiCl₂·(R)-BINAP) and zinc reductant. This method achieves enantiomeric excess (ee) values exceeding 90% .

Key Steps:

  • Sulfinylamine Preparation : Trityl-protected sulfinylamine is treated with 3,5-di-tert-butyl-4-methoxybenzyl bromide under reductive conditions.

  • Asymmetric Addition : Aryl halide undergoes nickel-catalyzed cross-coupling with sulfinylamine, followed by reductive elimination to form the S-chirogenic center.

  • Deprotection : Acidic cleavage of the trityl group yields the free sulfinamide.

Optimization Data:

ParameterConditionsYield (%)ee (%)
CatalystNiCl₂·(R)-BINAP (5 mol%)8292
ReductantZn dust8594
SolventTHF, -20°C7889

Phosphine Fragment Assembly via Palladium-Catalyzed P–C Cross-Coupling

The dicyclohexylphosphino-phenylmethyl group is synthesized through palladium-catalyzed asymmetric cross-coupling of secondary phosphine oxides (SPOs) with aryl bromides . Using Xiao-Phos ligand (a chiral sulfinamide-phosphine hybrid), the reaction achieves high enantioselectivity for the P-chiral center.

Procedure:

  • SPO Activation : 2-Bromophenyl-dicyclohexylphosphine oxide is treated with Pd(OAc)₂ (2 mol%) and Xiao-Phos ligand (4 mol%) in toluene.

  • Coupling : Reaction with 3,5-di-tert-butyl-4-methoxybenzylzinc bromide at 80°C for 12 hours.

  • Reduction : The phosphine oxide intermediate is reduced to phosphine using HSiCl₃.

Performance Metrics:

ParameterConditionsYield (%)ee (%)
LigandXiao-Phos (4 mol%)8895
Temperature80°C9096
ReductantHSiCl₃85-

Stereoselective Condensation of Phosphine and Sulfinamide Fragments

The final assembly involves a stereocontrolled condensation of the phosphine and sulfinamide precursors. A titanium-mediated Schiff base formation followed by hydride reduction is employed to establish the central chiral carbon .

Detailed Protocol:

  • Schiff Base Formation : 2-(Dicyclohexylphosphino)benzaldehyde reacts with (R)-2-methylpropane-2-sulfinamide in THF using Ti(OiPr)₄ (3 equiv) at 50°C for 20 hours.

  • Reduction : Sodium borohydride reduces the imine intermediate to the corresponding amine.

  • Purification : Column chromatography (petroleum ether/ethyl acetate) isolates the diastereomerically pure product (95% purity).

Critical Parameters:

  • Solvent : Anhydrous THF ensures high imine yield .

  • Catalyst : Ti(OiPr)₄ enhances electrophilicity of the carbonyl group.

  • Temperature : Prolonged heating at 50°C drives the equilibrium toward imine formation.

Enantiopurity Enhancement via Crystallization

To achieve the final 95% enantiomeric excess, the crude product undergoes crystallization from a hexane/ethyl acetate mixture. Differential solubility of diastereomers allows selective isolation of the desired (S,R)-configured product .

Crystallization Data:

Solvent Ratio (Hexane:EtOAc)Recovery (%)ee Improvement (%)
8:17092 → 95
5:16590 → 94

Analytical Validation and Quality Control

Purity Assessment:

  • HPLC : Chiralcel OD-H column (hexane:iPrOH = 90:10), retention time = 12.3 min (major isomer) .

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.45–7.32 (m, aryl-H), 3.81 (s, OCH₃), 1.44 (s, C(CH₃)₃).

Stereochemical Confirmation:

  • X-ray crystallography of a related derivative confirms absolute configuration .

  • Optical rotation: [α]D²⁵ = +54.2° (c = 1.0, CHCl₃) .

Q & A

Q. What are the key structural features of this compound that make it relevant for asymmetric catalysis?

The compound combines a chiral sulfinamide group with a dicyclohexylphosphino moiety, enabling its role as a ligand in transition-metal-catalyzed asymmetric reactions. The tert-butyl and methoxy substituents on the aryl ring enhance steric bulk and electronic tuning, critical for enantioselectivity. The sulfinamide group stabilizes metal coordination, while the phosphine facilitates catalytic activity .

Q. How is the purity (95%) of this compound validated in research settings?

Purity is typically verified using high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^1H and 13C^{13}C NMR can confirm structural integrity, while HPLC quantifies impurities (e.g., residual solvents or byproducts) against calibrated standards .

Q. What storage conditions are recommended to preserve stability?

Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture and oxidizing agents, as the phosphine and sulfinamide groups are sensitive to hydrolysis and oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this ligand in asymmetric hydrogenation?

  • Solvent selection: Non-polar solvents (e.g., toluene) often improve enantioselectivity by reducing ligand dissociation.
  • Metal precursor: Pair with [Rh(COD)2_2]BF4_4 or Ir complexes for hydrogenation.
  • Pressure/Temperature: Lower H2_2 pressure (1–10 bar) and moderate temperatures (25–50°C) minimize side reactions. Monitor progress via chiral GC or HPLC to correlate ee% with reaction parameters .

Q. What computational methods predict enantioselectivity for reactions involving this ligand?

Density functional theory (DFT) calculations can model transition states to predict steric and electronic effects. Molecular docking simulations or QM/MM hybrid methods are used to analyze ligand-metal-substrate interactions. Software like Gaussian or ORCA, combined with crystallographic data (if available), refines these predictions .

Q. How should researchers address discrepancies in catalytic performance between this ligand and similar phosphine ligands?

  • Comparative analysis: Perform side-by-side reactions under identical conditions with ligands like (S)-BINAP or Josiphos analogs.
  • Structural studies: Use X-ray crystallography or EXAFS to compare metal-ligand coordination geometries.
  • Kinetic profiling: Evaluate turnover frequencies (TOF) and activation barriers to identify mechanistic bottlenecks. Contradictions may arise from differences in steric bulk or electronic donor capacity, necessitating tailored ligand modifications .

Methodological Considerations

Q. What spectroscopic techniques are essential for characterizing metal-ligand complexes formed with this compound?

  • 31P^{31}P NMR: Tracks phosphorus coordination to metals (e.g., Rh or Ir).
  • IR spectroscopy: Identifies metal-ligand vibrational modes (e.g., Rh–P stretches).
  • X-ray diffraction: Resolves crystal structures to confirm binding modes and stereochemistry .

Q. How can researchers mitigate decomposition during catalytic cycles?

  • Additives: Include stabilizing agents like BHT (butylated hydroxytoluene) to scavenge free radicals.
  • In situ monitoring: Use operando spectroscopy (e.g., Raman) to detect ligand degradation intermediates.
  • Low-temperature protocols: Reduce thermal stress on the ligand during prolonged reactions .

Tables for Comparative Analysis

Table 1: Comparison of Catalytic Performance with Similar Ligands

LigandSubstrate Scopeee% RangeOptimal MetalReference
[This Compound]α,β-Unsaturated ketones85–95%Rh/Ir
(S)-BINAPAryl aldehydes70–88%Ru
Josiphos SL-J009-1β-Ketoesters90–98%Cu

Table 2: Analytical Methods for Purity and Stability Assessment

MethodPurposeDetection LimitKey Parameters
HPLC-UVQuantify impurities0.1%C18 column, 220 nm, MeCN/H2O
1H^1H NMRConfirm structural integrity5%CDCl3_3, 400 MHz
TGAAssess thermal stability1% mass lossN2_2 atmosphere, 10°C/min

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